molecular formula C16H12FN3OS2 B2935783 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline CAS No. 866144-17-4

2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline

Cat. No.: B2935783
CAS No.: 866144-17-4
M. Wt: 345.41
InChI Key: GNRPHHQSMYWBNH-UHFFFAOYSA-N
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Description

2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is a complex organic compound with a molecular formula of C16H12FN3OS2 and a molecular weight of 345.41[_{{{CITATION{{{1{2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno2,3-b .... This compound has garnered attention in the scientific community due to its potential biological, chemical, and pharmaceutical applications[{{{CITATION{{{_2{2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno2,3-b ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline typically involves multiple steps, starting with the preparation of the thieno[2,3-b]quinoline core[_{{{CITATION{{{2{2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno2,3-b ...{{{CITATION{{{_2{2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno2,3-b ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or structural changes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, particularly those involving sulfur-containing compounds.

Medicine

In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism by which 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may modulate these targets through binding or inhibition, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-b]quinoline derivatives: : These compounds share a similar core structure but may have different substituents.

  • Oxadiazole derivatives: : Compounds containing oxadiazole rings with various substituents.

  • Fluorinated compounds: : Other compounds containing fluorine atoms in their structure.

Uniqueness

2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is unique due to its specific combination of the thieno[2,3-b]quinoline core, the oxadiazole ring, and the fluoropropyl sulfanyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-fluoropropylsulfanyl)-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS2/c17-6-3-7-22-16-20-19-14(21-16)13-9-11-8-10-4-1-2-5-12(10)18-15(11)23-13/h1-2,4-5,8-9H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRPHHQSMYWBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NN=C(O4)SCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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